molecular formula C14H15Cl2N3 B7511008 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride

3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride

Cat. No.: B7511008
M. Wt: 296.2 g/mol
InChI Key: QAILOXBOVFRWBX-UHFFFAOYSA-N
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Description

3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride is a chemical compound with the molecular formula C14H15Cl2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and subsequent reaction with aniline. The reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and other cellular processes. This inhibition can lead to the disruption of cell division and ultimately cell death, making these compounds effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride can be compared with other benzimidazole derivatives, such as:

    2-(1H-Benzimidazol-2-yl)aniline: Similar structure but lacks the methyl group on the benzimidazole ring.

    4-(1H-Benzimidazol-2-yl)aniline: Similar structure but with the aniline group in a different position.

    5,6-Dimethylbenzimidazole: Contains additional methyl groups on the benzimidazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.2ClH/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10;;/h2-9H,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAILOXBOVFRWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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